molecular formula C18H19BrN2 B12809571 Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide

Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide

Cat. No.: B12809571
M. Wt: 343.3 g/mol
InChI Key: LJVBBQWRRWKVJD-UHFFFAOYSA-N
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Description

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide is a chemical compound with the molecular formula C18H19BrN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a diphenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and diphenylacetonitrile moiety contribute to its binding affinity and selectivity towards certain proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide include other pyrrolidine derivatives and diphenylacetonitrile analogs. Examples include:

Uniqueness

The uniqueness of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide lies in its specific combination of the pyrrolidine ring and diphenylacetonitrile moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-diphenyl-2-pyrrolidin-3-ylacetonitrile;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.BrH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVBBQWRRWKVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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